molecular formula C18H11Br4O4P B14303852 Bis(2,4-dibromophenyl) phenyl phosphate CAS No. 113289-82-0

Bis(2,4-dibromophenyl) phenyl phosphate

Cat. No.: B14303852
CAS No.: 113289-82-0
M. Wt: 641.9 g/mol
InChI Key: XRXGHMOHPQDQSK-UHFFFAOYSA-N
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Description

Bis(2,4-dibromophenyl) phenyl phosphate: is a chemical compound known for its unique structure and properties It is an organophosphate compound where the phosphate group is bonded to two 2,4-dibromophenyl groups and one phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4-dibromophenyl) phenyl phosphate typically involves the reaction of 2,4-dibromophenol with phenyl phosphorodichloridate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the phosphate ester bond.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Bis(2,4-dibromophenyl) phenyl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine atoms in the 2,4-dibromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphate esters, while substitution reactions can produce a variety of substituted phenyl phosphate derivatives.

Scientific Research Applications

Chemistry: In chemistry, Bis(2,4-dibromophenyl) phenyl phosphate is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it a valuable tool for researchers.

Biology: In biological research, the compound is studied for its potential effects on cellular processes. It can be used to investigate the role of phosphate esters in biological systems and their interactions with biomolecules.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development and other medical applications.

Industry: In the industrial sector, the compound is used as an additive in materials science. It can enhance the properties of polymers and other materials, making it useful in the production of high-performance materials.

Mechanism of Action

The mechanism of action of Bis(2,4-dibromophenyl) phenyl phosphate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

  • Bis(2,4-diisopropylphenyl) phenyl phosphate
  • Bis(2,4-di-tert-butylphenyl) phosphate

Comparison: Compared to similar compounds, Bis(2,4-dibromophenyl) phenyl phosphate is unique due to the presence of bromine atoms in its structure. This feature can influence its reactivity and interactions with other molecules, making it distinct from other phosphate esters.

Properties

CAS No.

113289-82-0

Molecular Formula

C18H11Br4O4P

Molecular Weight

641.9 g/mol

IUPAC Name

bis(2,4-dibromophenyl) phenyl phosphate

InChI

InChI=1S/C18H11Br4O4P/c19-12-6-8-17(15(21)10-12)25-27(23,24-14-4-2-1-3-5-14)26-18-9-7-13(20)11-16(18)22/h1-11H

InChI Key

XRXGHMOHPQDQSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)Br)Br)OC3=C(C=C(C=C3)Br)Br

Origin of Product

United States

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